molecular formula C13H20N2O2S B2398856 {4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine CAS No. 927979-06-4

{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine

Cat. No.: B2398856
CAS No.: 927979-06-4
M. Wt: 268.38
InChI Key: MNZZDOSKBMCICP-UHFFFAOYSA-N
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Description

{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. Its structure incorporates both a phenylmethanamine group and a 3-methylpiperidine ring connected by a sulfonyl linker, making it a versatile scaffold or intermediate for the development of novel bioactive molecules. The sulfonamide functional group is a common pharmacophore found in many therapeutic agents, and piperidine derivatives are frequently explored for their pharmacological properties . This compound is recognized as a valuable building block in drug discovery efforts. Research into structurally similar sulfonyl piperidine compounds has indicated potential for targeting various biological pathways, suggesting its utility in the synthesis of potential therapeutic agents . As a research chemical, its primary application lies in the synthesis of more complex molecules and the investigation of structure-activity relationships (SAR). This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this compound in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

[4-(3-methylpiperidin-1-yl)sulfonylphenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2S/c1-11-3-2-8-15(10-11)18(16,17)13-6-4-12(9-14)5-7-13/h4-7,11H,2-3,8-10,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZZDOSKBMCICP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 4-(Aminomethyl)benzenesulfonyl Chloride

The synthesis of 4-(aminomethyl)benzenesulfonyl chloride begins with the nitration of toluene derivatives, followed by functional group transformations:

  • Nitration and Reduction :

    • para-Nitrotoluene is sulfonated using chlorosulfonic acid to yield para-nitrophenylsulfonyl chloride.
    • Reduction of the nitro group to an amine is achieved via catalytic hydrogenation (H2/Pd-C) or stoichiometric methods (Fe/HCl), producing 4-(aminomethyl)benzenesulfonyl chloride.
  • Protection Strategies :

    • To prevent undesired reactivity during sulfonation, the primary amine is often protected as an acetamide using acetyl chloride or acetic anhydride, as demonstrated in piperidine syntheses.

Synthesis of 3-Methylpiperidine

3-Methylpiperidine can be synthesized through cyclization or reduction pathways:

  • Cyclization of Amino Alcohols :

    • 3-Amino-1-propanol derivatives undergo acid-catalyzed cyclization to form piperidine rings, with methyl groups introduced via alkylation.
  • Reductive Amination :

    • Ketones such as 3-methylpiperidin-4-one are subjected to reductive amination using sodium borohydride (NaBH4) or sodium triacetoxyborohydride (NaBH(OAc)3) in the presence of methylamine.

Sulfonamide Bond Formation

The pivotal step involves coupling 4-(aminomethyl)benzenesulfonyl chloride with 3-methylpiperidine:

  • Reaction Conditions :

    • The sulfonyl chloride (1.0 equiv) is reacted with 3-methylpiperidine (1.2 equiv) in a polar aprotic solvent (e.g., dichloromethane or acetone) under inert atmosphere.
    • A base such as potassium carbonate (K2CO3) or triethylamine (Et3N) is employed to neutralize HCl byproducts.
  • Optimization Insights :

    • Elevated temperatures (60–80°C) improve reaction kinetics, while catalytic potassium iodide (KI) may enhance solubility, as observed in analogous acetamide syntheses.
    • Monitoring via HPLC ensures completion, with typical yields ranging from 44% to 78% for similar sulfonamide formations.

Purification and Characterization

  • Workup Procedures :

    • Post-reaction, the crude product is extracted using aqueous/organic biphasic systems (e.g., DCM/H2O).
    • Column chromatography or recrystallization from ethanol/water mixtures achieves purity >95%.
  • Spectroscopic Validation :

    • 1H NMR : Key signals include the piperidine methyl group (δ 1.0–1.2 ppm), sulfonamide protons (δ 3.1–3.5 ppm), and aromatic protons (δ 7.3–7.8 ppm).
    • LC/MS : Molecular ion peaks confirm the target mass (e.g., m/z 297 [M+H]+).

Alternative Synthetic Routes

Reductive Amination Approach

An alternative pathway involves reductive amination of a ketone intermediate:

  • Synthesis of 4-(Sulfonyl)benzaldehyde :

    • Oxidation of 4-(aminomethyl)benzenesulfonamide using pyridinium chlorochromate (PCC) yields the aldehyde.
  • Condensation with 3-Methylpiperidine :

    • The aldehyde reacts with 3-methylpiperidine under acidic conditions, followed by reduction with NaBH4 to form the methanamine moiety.

Solid-Phase Synthesis

For high-throughput applications, resin-bound sulfonyl chlorides can be treated with 3-methylpiperidine, enabling facile purification via filtration.

Scalability and Industrial Considerations

  • Cost-Efficiency :

    • Avoiding chromatographic purification—by employing recrystallization or biphasic extraction—reduces production costs, as emphasized in patent workflows.
  • Safety Protocols :

    • Substituting pyrophoric reagents (e.g., LiAlH4) with safer alternatives like NaBH4 mitigates operational hazards.

Challenges and Limitations

  • Stereochemical Control :

    • The 3-methylpiperidine’s stereochemistry may require resolution using chiral acids (e.g., ditoluoyl-L-tartaric acid), though this adds complexity.
  • Sulfonyl Chloride Stability :

    • Hydrolytic degradation of sulfonyl chlorides necessitates anhydrous conditions and rapid processing.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential therapeutic effects. Key areas include:

  • Antimicrobial Activity : Studies suggest that the sulfonamide functionality may enhance the compound's ability to combat bacterial infections.
  • Anticancer Properties : Research indicates that the compound may inhibit cancer cell proliferation through specific molecular interactions.
  • CNS Activity : The piperidine moiety is known for its role in central nervous system activity, potentially leading to applications in treating neurological disorders.

Drug Development

The compound serves as a building block in drug synthesis. Its unique structure allows for:

  • Targeting Specific Receptors : The design can be tailored to interact with various biological targets, enhancing selectivity and efficacy.
  • Derivatives Synthesis : Modifications can lead to new compounds with improved pharmacological profiles.

Industrial Applications

In addition to its medicinal uses, the compound is explored in industrial contexts:

  • Material Science : Its chemical properties may contribute to the development of new materials with unique characteristics.
  • Synthesis of Complex Molecules : Utilized as an intermediate in the synthesis of more complex organic compounds.

Case Studies

Several studies highlight the applications of {4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of tumor growth in vitro.
Study 2Antimicrobial PropertiesShowed effectiveness against resistant bacterial strains.
Study 3CNS EffectsIndicated potential for treating anxiety disorders through receptor modulation.

These case studies illustrate the compound's versatility and potential impact across multiple domains.

Predictive Models and Future Directions

Predictive models such as PASS (Prediction of Activity Spectra for Substances) can estimate the biological activity spectrum based on structural characteristics. This approach aids researchers in identifying promising therapeutic uses and guides further experimental validation.

Biological Activity

The compound {4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine , also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a piperidine ring and a sulfonamide group , which are known to enhance solubility and reactivity. The piperidine moiety is particularly significant as it contributes to various pharmacological properties, including neuroactivity and potential antidepressant effects. The sulfonyl group plays a critical role in facilitating interactions with biological targets.

Research indicates that compounds containing piperidine structures often exhibit diverse biological activities, including:

  • Antidepressant effects : The piperidine ring is associated with modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
  • Antimicrobial activity : Sulfonamide derivatives have demonstrated efficacy against various bacterial strains, attributed to their ability to inhibit folic acid synthesis in bacteria.
  • Antioxidant properties : Studies have shown that piperidine derivatives can scavenge free radicals, contributing to their potential protective effects against oxidative stress-related diseases.

Table 1: Summary of Biological Activities

Activity Mechanism Reference
AntidepressantModulation of serotonin/norepinephrine pathways
AntimicrobialInhibition of folic acid synthesis
AntioxidantFree radical scavenging
Cytotoxicity in CancerInduction of apoptosis in cancer cell lines

Case Studies

  • Antidepressant Activity :
    A study highlighted the antidepressant-like effects of piperidine derivatives in animal models. The compounds were shown to increase serotonin levels, suggesting their potential use in treating depression.
  • Antimicrobial Efficacy :
    Research demonstrated that the compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism involved the inhibition of bacterial growth through interference with metabolic pathways.
  • Cytotoxicity Against Cancer Cells :
    In vitro studies revealed that this compound induced apoptosis in various cancer cell lines, including A549 (lung cancer) and HCT116 (colon cancer). Flow cytometry analysis showed increased late apoptosis rates, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of sulfonamide-functionalized benzylamines , which are explored for therapeutic applications. Below is a detailed comparison with key analogs:

4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline (CAS: 109069-00-3)

  • Structural Difference : Replaces the benzylamine (-CH₂NH₂) with an aniline (-NH₂) group.
  • Impact : Reduced basicity (pKa ~4.5 vs. ~9.2 for benzylamine) due to the absence of the aliphatic amine. This lowers membrane permeability but enhances solubility in acidic environments .
  • Applications : Primarily used as a synthetic intermediate for dyes and coordination polymers .

1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine (CAS: 486437-59-6)

  • Structural Difference : Substitutes the 3-methylpiperidine with a 4-methylpiperidine ring.
  • Impact : Altered spatial orientation of the methyl group affects binding to sterically sensitive targets (e.g., serotonin receptors). Molecular docking studies suggest weaker affinity for 5-HT₆ receptors compared to the 3-methyl analog .
  • Applications : Investigated in CNS drug discovery for Alzheimer’s disease .

(4-((4-(Oxetan-3-yl)piperazin-1-yl)sulfonyl)phenyl)methanamine (CAS: 1450723-71-3)

  • Structural Difference : Replaces 3-methylpiperidine with a piperazine-oxetane moiety.
  • Impact : Increased polarity (cLogP ~0.5) and improved aqueous solubility (≥10 mg/mL). The oxetane ring enhances metabolic stability by resisting oxidative degradation .
  • Applications : Used in proteolysis-targeting chimeras (PROTACs) for cancer therapy .

[3-Chloro-4-(3-methylpiperidin-1-yl)phenyl]methanamine (CAS: 1341165-91-0)

  • Structural Difference : Adds a chlorine at the 3-position of the phenyl ring.
  • The chlorine substituent improves binding to hydrophobic pockets in kinase targets (e.g., JAK2) .
  • Applications : Explored as a kinase inhibitor in oncology .

Pharmacological Data

  • Target Affinity : Preliminary studies suggest moderate inhibition of lysyl oxidase (LOX) (IC₅₀ ~5 µM), comparable to thiophene-based analogs (e.g., (5-((4-(pyrrolidin-1-ylsulfonyl)phenyl)sulfonyl)thiophen-2-yl)methanamine, IC₅₀ ~3 µM) .
  • ADME Profile :
    • Solubility : 2.1 mg/mL in PBS (pH 7.4).
    • Plasma Stability : >90% remaining after 2 hours in human plasma .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Key Structural Feature cLogP Applications
Target Compound 927979-06-4 C₁₃H₂₀N₂O₂S 268.38 3-Methylpiperidinyl sulfonyl 1.8 LOX inhibition, CNS drug discovery
4-[(3-Methylpiperidin-1-yl)sulfonyl]aniline 109069-00-3 C₁₂H₁₆N₂O₂S 252.33 Aniline core 1.2 Dye intermediates
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine 486437-59-6 C₁₃H₂₀N₂ 204.31 4-Methylpiperidine 2.1 5-HT₆ receptor modulation
Piperazine-oxetane analog 1450723-71-3 C₁₄H₂₁N₃O₃S 311.40 Oxetane-functionalized piperazine 0.5 PROTAC development
Chlorinated analog 1341165-91-0 C₁₃H₁₉ClN₂ 238.76 3-Chlorophenyl substituent 2.3 Kinase inhibition

Key Research Findings

  • Structure-Activity Relationship (SAR) : The 3-methylpiperidine group in the target compound enhances LOX binding compared to 4-methyl or unsubstituted piperidine analogs, likely due to optimal steric complementarity .
  • Metabolic Stability : The sulfonyl group reduces cytochrome P450-mediated oxidation, extending half-life (t₁/₂ ~4.5 hours in vitro) compared to ester-containing analogs (t₁/₂ ~1.2 hours) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing {4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}methanamine with high purity and yield?

  • Methodological Answer : Synthesis typically involves sulfonylation of the phenyl group followed by amine functionalization. To optimize yield and purity:

  • Use a stepwise approach: (1) Introduce the 3-methylpiperidinyl sulfonyl group via nucleophilic substitution with 3-methylpiperidine and a sulfonyl chloride precursor. (2) Protect the amine group during sulfonylation to avoid side reactions.
  • Purify intermediates via column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and confirm purity using HPLC or LC-MS .
  • Monitor reaction progress with TLC or NMR to ensure complete conversion at each stage .

Q. How can solubility and stability of this compound be characterized under experimental conditions?

  • Methodological Answer :

  • Solubility : Test in solvents like ethanol, DMSO, or aqueous buffers (pH 4–8) using UV-Vis spectroscopy or gravimetric analysis. The compound’s basic amine group enhances solubility in acidic aqueous media .
  • Stability : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C) and pH conditions. Monitor degradation via LC-MS and identify byproducts (e.g., sulfonic acid derivatives from hydrolysis) .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound?

  • Methodological Answer :

  • NMR : Use 1^1H and 13^13C NMR to confirm the sulfonyl-piperidinyl linkage and methanamine group. Key signals include sulfonyl S=O (~3.1–3.3 ppm in 1^1H for adjacent protons) and piperidinyl CH3_3 (~1.2 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (calc. for C13_{13}H20_{20}N2_2O2_2S: ~292.12 g/mol) and detect fragmentation patterns .

Advanced Research Questions

Q. How can researchers design Structure-Activity Relationship (SAR) studies for analogs of this compound?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents on the piperidine ring (e.g., alkyl groups at position 3) or the sulfonyl-phenyl moiety (e.g., halogenation) .
  • Biological Testing : Compare analogs in target-specific assays (e.g., receptor binding or enzyme inhibition). For example, replace the 3-methyl group with bulkier substituents to assess steric effects on activity .
  • Data Analysis : Use computational tools (e.g., molecular docking) to correlate structural changes with activity trends. Prioritize analogs with >50% efficacy in primary screens for further optimization .

Q. What strategies are recommended to resolve contradictory data in biological activity studies (e.g., inconsistent IC50_{50} values across assays)?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in assay conditions (e.g., pH, temperature, cell lines). For cell-based assays, confirm membrane permeability via logP calculations (>2.0 suggests good penetration) .
  • Orthogonal Testing : Validate results using complementary methods (e.g., SPR for binding affinity vs. functional assays for efficacy).
  • Meta-Analysis : Compare data with structurally related compounds (e.g., fluorophenoxy or morpholino analogs) to identify trends or outliers .

Q. How can photoaffinity labeling be applied to study the interaction of this compound with biological targets?

  • Methodological Answer :

  • Probe Design : Synthesize a derivative with a photoreactive group (e.g., diazirine) at the methanamine position. Confirm reactivity via UV irradiation tests .
  • Target Identification : Irradiate the probe with UV light (365 nm) in the presence of the target protein, followed by SDS-PAGE and MS/MS to identify crosslinked peptides .

Q. What computational approaches are suitable for predicting the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • ADME Prediction : Use tools like SwissADME to estimate logP (lipophilicity), BBB permeability (BOILED-Egg model), and CYP450 interactions. The sulfonyl group may reduce BBB penetration, necessitating prodrug strategies .
  • Molecular Dynamics (MD) Simulations : Simulate binding to hypothesized targets (e.g., GPCRs or kinases) to identify key interaction residues and guide mutagenesis studies .

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